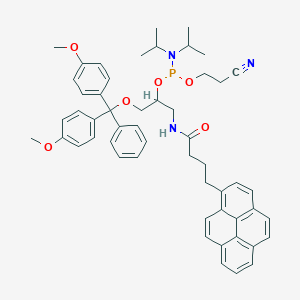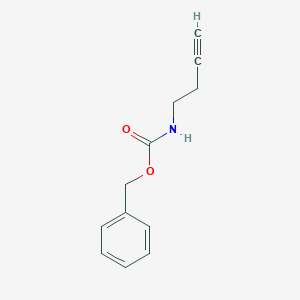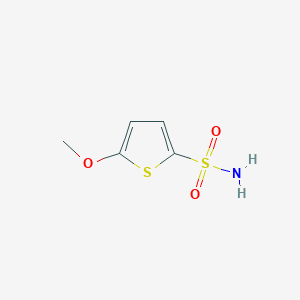
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of KRN-2391 involves several steps:
Starting Material: The reaction begins with 3-cyanopyridine.
Formation of Imidate: 3-cyanopyridine reacts with an alcohol in the presence of a catalytic amount of alkoxide to form an imidate.
Conversion to Cyanoimidate: The imidate is then treated with cyanamide in an aqueous phosphate buffer solution to convert it into a cyanoimidate.
Coupling with Nitroxyethylamine: The cyanoimidate is coupled with nitroxyethylamine, which is prepared in situ from its hydrochloride and sodium hydroxide in water, to form cyanoamidine.
Final Product: The cyanoamidine is then reacted with methanesulfonic acid to produce KRN-2391.
Chemical Reactions Analysis
KRN-2391 undergoes various chemical reactions:
Oxidation and Reduction: As a nitrate, it can participate in redox reactions.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving its nitrate group.
Common Reagents and Conditions: Typical reagents include cyanamide, methanesulfonic acid, and sodium hydroxide. .
Scientific Research Applications
Cardiovascular Research: It is primarily investigated for its vasodilatory effects, making it a candidate for treating conditions like angina pectoris and pulmonary hypertension
Pharmacological Studies: The compound’s dual action as a nitrate and potassium channel opener makes it a valuable tool for studying vascular smooth muscle relaxation and related mechanisms.
Biological Research: Its effects on intracellular calcium concentration and inositol trisphosphate production have been explored in canine coronary arteries.
Mechanism of Action
KRN-2391 exerts its effects through a dual mechanism:
Nitrate Action: It releases nitric oxide, which activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of vascular smooth muscle.
Potassium Channel Opening: It opens potassium channels, leading to hyperpolarization of the cell membrane and subsequent relaxation of the smooth muscle.
Comparison with Similar Compounds
KRN-2391 is compared with other compounds like nicorandil and cromakalim:
Nicorandil: Similar to KRN-2391, nicorandil also has nitrate-like and potassium channel opening properties.
Similar Compounds
- Nicorandil
- Cromakalim
- Pinacidil
KRN-2391 stands out due to its combined nitrate and potassium channel opening actions, offering a unique approach to vasodilation and cardiovascular therapy .
Properties
CAS No. |
134431-49-5 |
|---|---|
Molecular Formula |
C10H13N5O6S |
Molecular Weight |
331.31 g/mol |
IUPAC Name |
2-[[(cyanoamino)-pyridin-3-ylmethylidene]amino]ethyl nitrate;methanesulfonic acid |
InChI |
InChI=1S/C9H9N5O3.CH4O3S/c10-7-13-9(8-2-1-3-11-6-8)12-4-5-17-14(15)16;1-5(2,3)4/h1-3,6H,4-5H2,(H,12,13);1H3,(H,2,3,4) |
InChI Key |
BIBJJSCMCXFMML-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1=CC(=CN=C1)C(=NCCO[N+](=O)[O-])NC#N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CN=C1)C(=NCCO[N+](=O)[O-])NC#N |
Key on ui other cas no. |
134431-49-5 |
Synonyms |
KRN 2391 KRN-2391 KRN2391 N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)



![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)
